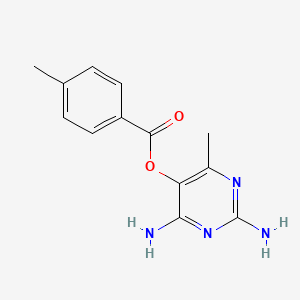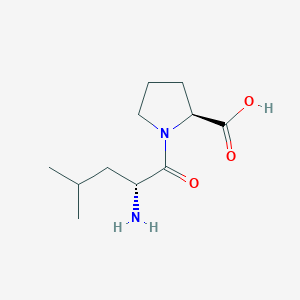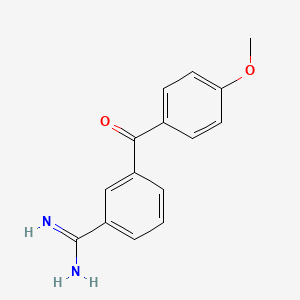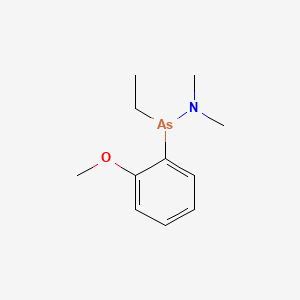![molecular formula C22H15BrF9P B14593159 Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-22-7](/img/structure/B14593159.png)
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is an organophosphorus compound with the formula [(C_6H_4CF_3)_3PCH_3]Br It is a phosphonium salt characterized by the presence of three trifluoromethylphenyl groups attached to a central phosphorus atom, with a methyl group and a bromide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[3-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
(C6H4CF3)3P+CH3Br→[(C6H4CF3)3PCH3]Br
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include phosphines.
科学研究应用
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide involves its ability to act as a ligand and form stable complexes with metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective stabilizer for transition metal complexes. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine ligand with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine ligand with three trimethoxyphenyl groups.
Tris(3,5-dimethylphenyl)phosphine: A phosphine ligand with three dimethylphenyl groups.
Uniqueness
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s ability to stabilize metal complexes and participate in various chemical reactions. The trifluoromethyl groups also increase the compound’s lipophilicity, making it suitable for applications in drug delivery and materials science.
属性
CAS 编号 |
61249-22-7 |
|---|---|
分子式 |
C22H15BrF9P |
分子量 |
561.2 g/mol |
IUPAC 名称 |
methyl-tris[3-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-5-14(11-17)20(23,24)25,18-9-3-6-15(12-18)21(26,27)28)19-10-4-7-16(13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
InChI 键 |
ZNCBRSFNPXOHLL-UHFFFAOYSA-M |
规范 SMILES |
C[P+](C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)

![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)


![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)

![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)

![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

